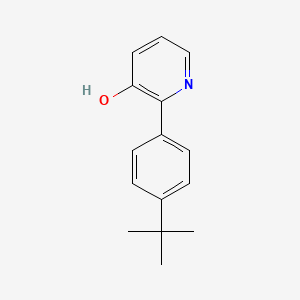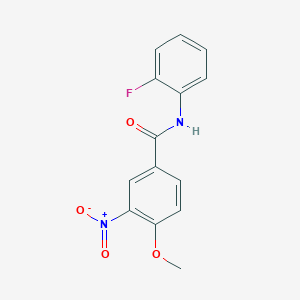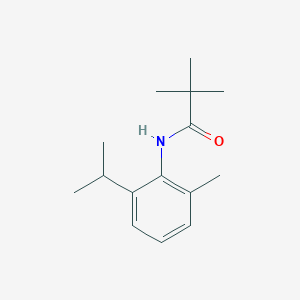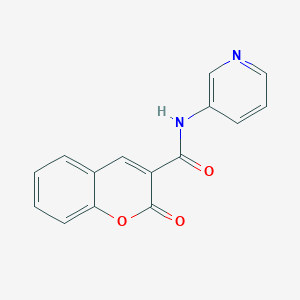
2-(4-tert-butylphenyl)-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-tert-butylphenyl)-3-pyridinol” is a derivative of pyridinol with a tert-butylphenyl group attached at the 2-position. Pyridinols are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a hydroxyl (-OH) group. The tert-butylphenyl group is a bulky group that can influence the physical and chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of “2-(4-tert-butylphenyl)-3-pyridinol” would consist of a pyridine ring with a hydroxyl group at the 3-position and a tert-butylphenyl group at the 2-position. The presence of the nitrogen atom in the pyridine ring can contribute to the compound’s basicity, while the hydroxyl group can contribute to its acidity .Chemical Reactions Analysis
The compound “2-(4-tert-butylphenyl)-3-pyridinol” could potentially undergo a variety of chemical reactions. The hydroxyl group could participate in condensation reactions or be deprotonated to form a phenoxide ion. The pyridine ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-tert-butylphenyl)-3-pyridinol” would depend on its molecular structure. The presence of the hydroxyl group could allow for hydrogen bonding, which could influence its solubility in polar solvents. The tert-butylphenyl group could increase its hydrophobicity .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
2-(4-tert-butylphenyl)-3-pyridinol: serves as a valuable intermediate in organic synthesis. Its structural framework is beneficial for constructing complex organic molecules due to the presence of both phenyl and pyridinol groups, which can undergo various chemical reactions. For instance, it can participate in cross-coupling reactions to form carbon-carbon bonds, essential in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound could be used to develop new drug candidates. Its phenyl group can be modified to create derivatives with potential biological activity. The pyridinol moiety can act as a bioisostere, replacing more common functional groups in drug molecules to improve their pharmacokinetic properties .
Material Science
“2-(4-tert-butylphenyl)-3-pyridinol” may find applications in material science, particularly in the development of novel polymers. Its robust structure can enhance the thermal stability and mechanical strength of polymeric materials when incorporated as a monomer or a cross-linking agent .
Catalysis
This compound’s unique structure allows it to act as a ligand in catalytic systems. It can coordinate with metal ions to form complexes that catalyze various chemical reactions, including oxidation, reduction, and polymerization processes. Such catalysts are crucial for industrial chemical synthesis, reducing energy consumption and improving yield .
Sensing Technologies
The compound’s ability to interact with other molecules makes it a candidate for use in sensing technologies. It could be integrated into sensors to detect specific chemical or biological substances, leveraging its structural components for selective binding and signal transduction .
Environmental Applications
In environmental applications, “2-(4-tert-butylphenyl)-3-pyridinol” could be utilized in the detection and removal of pollutants. Its chemical properties might allow it to bind with contaminants, facilitating their capture and degradation, thus contributing to water and air purification efforts .
Mecanismo De Acción
Target of Action
Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to target corticosteroid 11-beta-dehydrogenase isozyme 1 in humans .
Mode of Action
It’s worth noting that structurally similar compounds like cyflumetofen have been reported to interfere with energy production by inhibiting complex ii in mitochondria .
Biochemical Pathways
Related compounds such as 2,4-di-tert-butylphenol have been reported to show significant acaricidal, repellent, and oviposition deterrent properties against tetranychus cinnabarinus, possibly due to their preventive effects on the deamination of biogenic amines in the nervous system .
Pharmacokinetics
Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to have unknown absorption, distribution, metabolism, and excretion properties .
Result of Action
Related compounds such as 2,4-di-tert-butylphenol have been reported to exert neurotoxic effects on tetranychus cinnabarinus, possibly due to their preventive effects on the deamination of biogenic amines in the nervous system .
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)12-8-6-11(7-9-12)14-13(17)5-4-10-16-14/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKAHUTDXGBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353439 |
Source


|
| Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)pyridin-3-ol | |
CAS RN |
30766-31-5 |
Source


|
| Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5623039.png)
![1-[4-(ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5623041.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5623051.png)


![9-[(5-ethyl-3-thienyl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623074.png)
![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5623078.png)


![2-methyl-N-{3-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B5623088.png)
![dimethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate](/img/structure/B5623094.png)
![3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5623101.png)
![(2-{2-[1-(3-methoxypropanoyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5623104.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5623114.png)